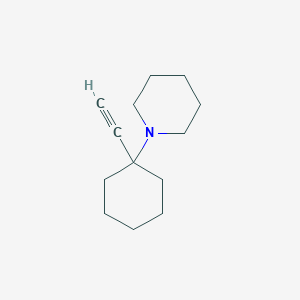










|
REACTION_CXSMILES
|
C(O[C:5]1([C:11]#[CH:12])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)(=O)C.[NH:13]1[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1.C(OCC)C.CCCCCC>O1CCCC1.[Cu](Cl)Cl>[C:11]([C:5]1([N:13]2[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]1)#[CH:12]
|


|
Name
|
|
|
Quantity
|
7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC1(CCCCC1)C#C
|
|
Name
|
|
|
Quantity
|
140 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
20.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCCC1
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
208 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu](Cl)Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
95 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred in an oil bath at 95° C. for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WAIT
|
|
Details
|
The reaction mixture was left
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 100 ml of an aqueous 2 N hydrochloric solution twice
|
|
Type
|
ADDITION
|
|
Details
|
After addition of about 200 ml of ice to the resultant acidic solution, sodium hydroxide
|
|
Type
|
ADDITION
|
|
Details
|
was added to the solution until the solution
|
|
Type
|
EXTRACTION
|
|
Details
|
The solution was extracted with 100 ml of dichloromethane twice
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed
|
|
Type
|
CUSTOM
|
|
Details
|
to give a brown solid
|
|
Type
|
WASH
|
|
Details
|
washed
|
|
Type
|
FILTRATION
|
|
Details
|
the solid was collected by filtration
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#C)C1(CCCCC1)N1CCCCC1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 700 mg |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |